4'-Hydroxy Torsemide-d7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

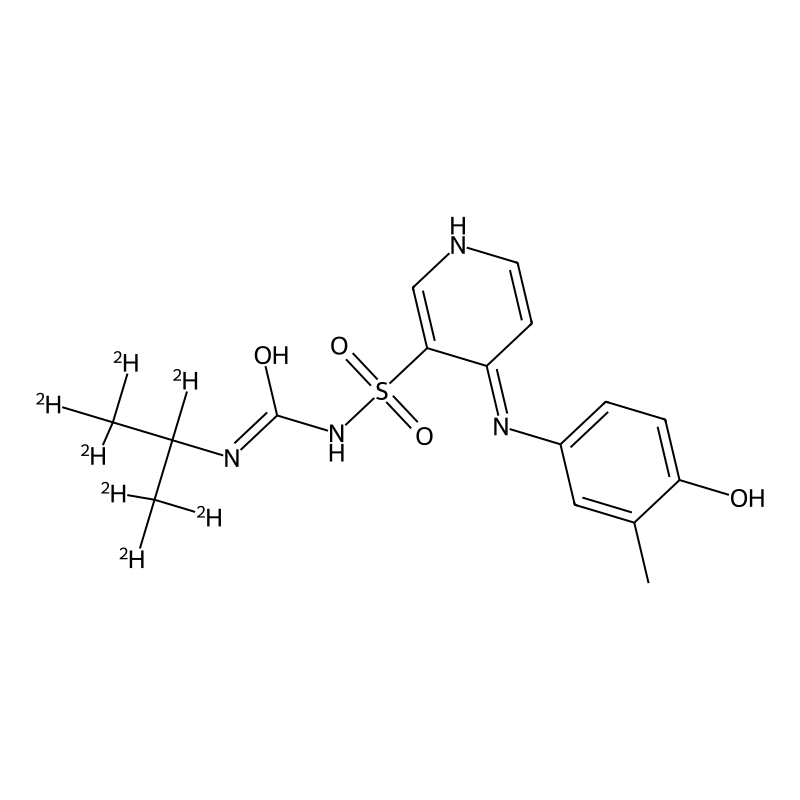

4'-Hydroxy Torsemide-d7 is a deuterium-labeled derivative of 4'-Hydroxy Torsemide, which is a known metabolite of the loop diuretic drug Torsemide. The compound has the molecular formula and a molecular weight of approximately 371.46 g/mol. The presence of deuterium isotopes in its structure allows for enhanced tracking and analysis in pharmacokinetic studies, particularly in understanding drug metabolism and distribution within biological systems .

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, utilizing agents such as potassium permanganate or chromium trioxide.

- Reduction: This compound can also be reduced to yield deuterated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyl group may be substituted with various functional groups (e.g., halides or amines) using reagents such as thionyl chloride or phosphorus tribromide .

These reactions are essential for modifying the compound for specific research applications.

The biological activity of 4'-Hydroxy Torsemide-d7 is closely related to its parent compound, Torsemide. As a loop diuretic, it functions by inhibiting the sodium-potassium-chloride cotransporter in the renal thick ascending limb of the loop of Henle. This inhibition promotes increased excretion of sodium, potassium, and chloride ions, leading to diuresis. In research settings, 4'-Hydroxy Torsemide-d7 is utilized to study the pharmacokinetics and metabolic pathways of Torsemide without altering its inherent biological activity .

The synthesis of 4'-Hydroxy Torsemide-d7 involves incorporating deuterium into the molecular structure through various methods:

- Deuterium Exchange Reactions: This method replaces hydrogen atoms with deuterium using heavy water or deuterated solvents.

- Chemical Synthesis: Deuterated reagents can be employed during the synthesis from precursor compounds.

Industrial production typically employs large-scale chemical synthesis techniques optimized for high yield and purity, followed by purification processes such as chromatography and crystallization .

4'-Hydroxy Torsemide-d7 has several significant applications in scientific research:

- Pharmacokinetics: It is used to investigate the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals.

- Drug Metabolism Studies: The compound aids in elucidating metabolic pathways and identifying drug metabolites.

- Proteomics: It serves as a biochemical tool for studying protein interactions and functions.

- Environmental Tracing: Researchers utilize it as a tracer to monitor chemical movement and transformation in environmental studies .

Interaction studies involving 4'-Hydroxy Torsemide-d7 focus on its behavior in biological systems. The deuterium labeling allows for precise tracking of the compound's interactions with various biological molecules, providing insights into its metabolic fate and potential interactions with other drugs or biological pathways. Such studies are crucial for understanding drug-drug interactions and optimizing therapeutic regimens involving diuretics like Torsemide .

Several compounds share structural similarities with 4'-Hydroxy Torsemide-d7. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Torsemide | 56211-40-6 | Parent compound; loop diuretic primarily used for hypertension. |

| 4'-Hydroxy Torsemide | 1309935-96-3 | Active metabolite of Torsemide; lacks deuterium labeling. |

| Hydroxy Torsemide-d7 | 71749383 | Another deuterated analog used for similar research purposes. |

Uniqueness: The primary distinction of 4'-Hydroxy Torsemide-d7 lies in its deuterium labeling, which enhances its utility in pharmacokinetic studies without altering the pharmacological properties inherent to its parent compound. This feature allows researchers to trace and quantify its behavior in biological systems more effectively than non-labeled counterparts .